molecular formula C13H9BrO B3033872 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde CAS No. 1237107-66-2

4-Bromo-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B3033872
CAS No.: 1237107-66-2
M. Wt: 261.11 g/mol
InChI Key: KBDRVBHOXVVOPL-UHFFFAOYSA-N
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Description

4-Bromo-[1,1'-biphenyl]-3-carbaldehyde is a useful research compound. Its molecular formula is C13H9BrO and its molecular weight is 261.11 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-phenylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO/c14-13-7-6-11(8-12(13)9-15)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDRVBHOXVVOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies of 4 Bromo 1,1 Biphenyl 3 Carbaldehyde

Precursor Synthesis Strategies for Biphenyl (B1667301) Core Formation

The construction of the 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde molecule fundamentally involves the coupling of two key aromatic precursors. The general strategy is to form the central carbon-carbon single bond that links the two phenyl rings. This is typically achieved by reacting a derivative of benzene (B151609) carrying a bromine atom and a carbaldehyde group with another benzene derivative.

The logical disconnection for a cross-coupling approach points to two primary precursor fragments:

Fragment A : A phenyl ring substituted with a bromine atom and a formyl (carbaldehyde) group. A suitable precursor would be 2,5-dibromobenzaldehyde or a related bromo-iodobenzaldehyde. In this scenario, one of the halogen atoms (preferably iodine for higher reactivity) would participate in the cross-coupling reaction, while the other remains in the final product.

Fragment B : A phenyl group that can be coupled with Fragment A. Depending on the chosen coupling reaction, this could be a phenylboronic acid (for Suzuki coupling), a phenylzinc reagent (for Negishi coupling), a phenyl Grignard reagent (for Kumada coupling), or an organotin reagent like phenyltributylstannane (for Stille coupling).

The choice of specific precursors is dictated by the synthetic route and the desired cross-coupling methodology. For instance, in the widely used Suzuki-Miyaura coupling, the reaction would involve the palladium-catalyzed coupling of an appropriately substituted bromobenzaldehyde derivative with phenylboronic acid.

Carbon-Carbon Cross-Coupling Reactions for Biphenyl Scaffold Construction

Transition metal-catalyzed cross-coupling reactions are indispensable for the formation of C-C bonds in modern organic synthesis and are the primary methods for constructing the biphenyl scaffold of molecules like this compound. wikipedia.org These reactions offer high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is a cornerstone of biaryl synthesis, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. wikipedia.org Its advantages include mild reaction conditions, the commercial availability of a wide range of boronic acids, and the generation of non-toxic inorganic byproducts. rsc.org For the synthesis of this compound, this would typically involve the reaction of a dihalogenated benzaldehyde (B42025) with phenylboronic acid. A highly relevant and detailed procedure for the synthesis of the analogous compound, 4-biphenylcarboxaldehyde from 4-bromobenzaldehyde (B125591) and benzeneboronic acid, provides a reliable template for this transformation. orgsyn.org

A variety of palladium sources can be used to catalyze the Suzuki-Miyaura reaction. While air- and light-sensitive catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] are effective, more stable and convenient precatalysts are often preferred, especially for larger-scale synthesis. orgsyn.orgmdpi.com A common and efficient approach is the in situ generation of the active Pd(0) species from a stable Pd(II) salt, such as palladium acetate (B1210297) [Pd(OAc)2], in the presence of a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh3). orgsyn.org This eliminates the need to handle the more sensitive Pd(0) complexes directly.

The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) species. This is followed by transmetalation with the organoboron compound, activated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst. rose-hulman.edu

Table 1: Typical Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling

Catalyst Precursor Ligand Common Name/Abbreviation Notes
Palladium(II) Acetate Triphenylphosphine Pd(OAc)2 / PPh3 Forms active Pd(0) in situ. Cost-effective and commonly used. orgsyn.org
Tetrakis(triphenylphosphine)palladium(0) Triphenylphosphine Pd(PPh3)4 A pre-formed, active Pd(0) catalyst. mdpi.com
Bis(triphenylphosphine)palladium(II) dichloride Triphenylphosphine PdCl2(PPh3)2 Stable Pd(II) precatalyst.

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. uns.ac.iduns.ac.id For Suzuki-Miyaura couplings, microwave heating can dramatically reduce reaction times from hours to minutes while often improving product yields. researchgate.netbohrium.com The rapid and efficient heating provided by microwaves can lead to cleaner reactions with fewer side products. This technology is particularly advantageous for high-throughput synthesis and the rapid generation of compound libraries. nih.gov The synthesis of biphenyl derivatives has been successfully achieved with microwave assistance, demonstrating its applicability for the preparation of the this compound scaffold. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Suzuki Coupling

Parameter Conventional Heating Microwave Irradiation
Reaction Time Typically several hours Often 5-30 minutes
Temperature Dependent on solvent reflux temperature Can reach higher temperatures rapidly
Yields Good to excellent Often comparable or improved

| Side Reactions | Can be more prevalent | Often reduced due to short reaction times |

A significant advantage of the Suzuki-Miyaura reaction is its compatibility with aqueous conditions. rose-hulman.edu Using water or mixed aqueous/organic solvent systems aligns with the principles of green chemistry by reducing reliance on volatile and often toxic organic solvents. rsc.org A common system involves a mixture of an organic solvent like 1-propanol, toluene, or dioxane with an aqueous solution of an inorganic base, such as sodium carbonate or potassium phosphate (B84403). orgsyn.orgmdpi.com The use of a phase-transfer catalyst, like tetrabutylammonium (B224687) bromide, can be employed to facilitate the interaction between reactants in biphasic systems. berkeley.edu The procedure for synthesizing 4-biphenylcarboxaldehyde effectively utilizes a 1-propanol/water solvent system. orgsyn.org This approach is not only more environmentally benign but also simplifies the workup procedure in many cases.

Table 3: Common Solvent and Base Combinations for Suzuki-Miyaura Coupling

Solvent System Base Typical Temperature Reference
1-Propanol / Water Sodium Carbonate (Na2CO3) Reflux orgsyn.org
Toluene / Ethanol (B145695) / Water Cesium Carbonate (Cs2CO3) 80-90°C rjptonline.org
1,4-Dioxane / Water Potassium Phosphate (K3PO4) 70-80°C mdpi.com

Besides the Suzuki coupling, several other transition metal-catalyzed reactions are effective for forming the biphenyl core.

Negishi Coupling : This reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org It is known for its high reactivity and functional group tolerance. For the target molecule, this would entail reacting an organozinc derivative of benzene with a dihalogenated benzaldehyde. researchgate.net

Stille Coupling : The Stille reaction couples an organotin compound (organostannane) with an organohalide, catalyzed by palladium. organic-chemistry.org A key advantage is the stability of organostannanes to air and moisture. harvard.edu However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org

Ullmann Reaction : The classic Ullmann reaction is a copper-mediated coupling of two aryl halides, typically requiring high temperatures. organic-chemistry.orgthermofisher.com Modern variations have been developed using palladium and nickel catalysts, allowing for milder reaction conditions, though yields can sometimes be moderate. wikipedia.orglscollege.ac.in

Kumada Coupling : As one of the earliest cross-coupling methods, the Kumada coupling uses a nickel or palladium catalyst to react a Grignard reagent (organomagnesium) with an organohalide. wikipedia.org While cost-effective, its application can be limited by the high reactivity of Grignard reagents, which are incompatible with many functional groups, such as aldehydes. organic-chemistry.org Therefore, a protection-deprotection strategy for the carbaldehyde group would be necessary.

Nickel-Catalyzed Couplings : Nickel catalysts are often a more cost-effective alternative to palladium for various cross-coupling reactions, including Suzuki, Negishi, and Kumada-type transformations. wikipedia.orgorganic-chemistry.org Nickel can effectively catalyze the coupling of aryl halides, including the more challenging and less reactive aryl chlorides. nih.gov

Table 4: Overview of Alternative Cross-Coupling Reactions for Biphenyl Synthesis

Reaction Name Organometallic Reagent Catalyst Metal Key Features
Negishi Organozinc (R-ZnX) Pd or Ni High reactivity; good functional group tolerance. wikipedia.orgorganic-chemistry.org
Stille Organotin (R-SnR'3) Pd Reagents are stable but toxic. organic-chemistry.orgharvard.edu
Ullmann None (Aryl Halide) Cu (classic), Pd, Ni Couples two aryl halides; classic method requires harsh conditions. organic-chemistry.orgwikipedia.org

| Kumada | Grignard (R-MgX) | Pd or Ni | Uses readily available but highly reactive Grignard reagents. wikipedia.orgorganic-chemistry.org |

Suzuki-Miyaura Coupling Protocols

Introduction of the Aldehyde Moiety

The introduction of a carbaldehyde (or formyl) group onto an aromatic ring is a fundamental transformation in organic synthesis. For the synthesis of this compound, this can be achieved through various formylation reactions.

The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds. numberanalytics.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a substituted formamide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). numberanalytics.comijpcbs.com The electrophilic species, a chloroiminium ion, then attacks the aromatic ring, leading to the formation of an iminium salt intermediate. ijpcbs.com Subsequent hydrolysis of this intermediate yields the desired aldehyde. organic-chemistry.org

The reaction is particularly effective for substrates that are activated towards electrophilic substitution. ijpcbs.com In the context of synthesizing this compound, the Vilsmeier-Haack reaction could be applied to a 4-bromo-[1,1'-biphenyl] precursor. The directing effects of the substituents on the biphenyl ring would influence the position of formylation.

Reagent/ConditionRole in Vilsmeier-Haack Reaction
N,N-Dimethylformamide (DMF)Source of the formyl group
Phosphorus oxychloride (POCl₃)Activates DMF to form the Vilsmeier reagent
Electron-rich aromatic substrateNucleophile that attacks the Vilsmeier reagent
Hydrolysis (work-up)Converts the iminium salt intermediate to the aldehyde

The efficiency of the Vilsmeier-Haack reaction can be influenced by factors such as the nature of the substrate, the stoichiometry of the reagents, and the reaction temperature. numberanalytics.com Optimization of these parameters is crucial for achieving high yields of the desired aldehyde. numberanalytics.com

Bromination Strategies for Halogen Introduction

The introduction of a bromine atom onto the biphenyl scaffold is a key step in the synthesis of this compound. Various bromination methods can be employed, with the choice depending on the substrate, desired regioselectivity, and reaction conditions.

Direct bromination of biphenyl can lead to a mixture of products, including 4-bromobiphenyl (B57062) and dibrominated species. google.com To achieve selective monobromination at the 4-position, specific reagents and conditions are often necessary. google.com One common approach involves the use of elemental bromine in the presence of a suitable solvent. google.com Another method utilizes N-bromosuccinimide (NBS) as a brominating agent, which can offer milder reaction conditions.

Sustainable bromination techniques aim to reduce the use of hazardous reagents and solvents. nih.govbohrium.com For instance, in situ generation of bromine from hydrobromic acid (HBr) or potassium bromide (KBr) with an oxidant offers a safer alternative to using molecular bromine directly. nih.gov Aerobic bromination, using oxygen as the terminal oxidant, represents a greener approach. nih.govacs.org

Brominating AgentTypical ConditionsAdvantages
Bromine (Br₂)Solvent (e.g., CCl₄, CH₂Cl₂)Readily available
N-Bromosuccinimide (NBS)Radical initiator (e.g., AIBN) or lightMilder conditions, selective
HBr/Oxidant (e.g., H₂O₂)Aqueous or organic solventIn situ generation of Br₂, safer
KBr/Oxidant (e.g., NaOCl)Flow chemistryControlled reaction, enhanced safety nih.gov

The regioselectivity of the bromination is governed by the electronic and steric effects of the substituents already present on the biphenyl ring. For the synthesis of this compound, bromination could be performed on [1,1'-biphenyl]-3-carbaldehyde, where the aldehyde group would direct the incoming bromine atom.

Multi-Step Synthetic Sequences and Convergent Synthesis

A plausible linear sequence could involve:

Bromination of biphenyl to form 4-bromobiphenyl. orgsyn.orggoogle.com

Formylation of 4-bromobiphenyl to introduce the aldehyde group at the 3-position.

However, a more common and often more efficient approach is a convergent synthesis, which involves the preparation of two key fragments that are then coupled together in a later step. A prominent example of such a coupling reaction is the Suzuki-Miyaura cross-coupling. nih.govgre.ac.uk

In a convergent synthesis of this compound, the key step would be the Suzuki-Miyaura coupling of a boronic acid (or ester) with an aryl halide. For instance, the reaction could involve:

Coupling of (4-bromophenyl)boronic acid with 3-bromobenzaldehyde.

Coupling of phenylboronic acid with 3-bromo-4-chlorobenzaldehyde (B1286361) (followed by selective dehalogenation if necessary).

The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and aryl halides. nih.gov

Synthetic StrategyDescriptionAdvantages
Linear SynthesisReactants are sequentially modified in a step-by-step manner.Conceptually straightforward.
Convergent SynthesisKey fragments of the target molecule are synthesized separately and then joined together.Often leads to higher overall yields and allows for greater flexibility in the synthesis of analogues. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. For the synthesis of this compound, several aspects can be addressed to enhance the sustainability of the process.

Suzuki-Miyaura Coupling:

Solvent Choice: Traditional Suzuki couplings often use organic solvents. Greener alternatives include using water as a solvent, which is non-toxic and non-flammable. cdnsciencepub.comrsc.org The use of "water extract of banana" (WEB) as a reaction medium has also been explored as a highly economical and environmentally friendly option. rsc.org

Catalyst: Minimizing the amount of palladium catalyst and developing recyclable catalyst systems are key green chemistry goals. acs.org Ligand-free Suzuki reactions can also simplify the reaction setup and purification. rsc.org

Bromination:

Reagent Choice: Replacing hazardous molecular bromine with safer alternatives like NBS or in situ generated bromine reduces risks. nih.govbohrium.com Oxidative bromination methods are considered more environmentally friendly. bohrium.com

Formylation:

Alternative Reagents: While the Vilsmeier-Haack reaction is effective, it uses stoichiometric amounts of POCl₃, which is corrosive. Research into catalytic formylation methods is ongoing. researchgate.netrsc.org The use of carbon dioxide as a C1 source for formylation is a highly sustainable approach. nih.govbenthamdirect.com

Green Chemistry PrincipleApplication in Synthesis
Use of Safer SolventsEmploying water or bio-based solvents in Suzuki coupling. cdnsciencepub.com
Atom EconomyDesigning synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Renewable FeedstocksExploring bio-derived starting materials.
CatalysisUtilizing catalytic reagents in small amounts over stoichiometric reagents. acs.org

Catalyst Design and Optimization for Efficient Synthesis

The efficiency of the synthesis of this compound heavily relies on the performance of the catalysts used, particularly in the key C-C bond-forming step, the Suzuki-Miyaura coupling.

Catalyst Design for Suzuki-Miyaura Coupling: The catalyst system for a Suzuki-Miyaura reaction typically consists of a palladium precursor and a ligand. The choice of ligand is crucial for the stability and activity of the catalyst. acs.org

Phosphine Ligands: Triphenylphosphine (PPh₃) is a common ligand, but more sophisticated phosphine ligands have been developed to improve catalyst performance for challenging substrates. mdpi.com

N-Heterocyclic Carbene (NHC) Ligands: NHC-Pd complexes, such as PEPPSI-type catalysts, have shown high activity and stability, often requiring lower catalyst loadings. researchgate.net

Heterogeneous Catalysts: Supporting palladium on solid materials allows for easier separation and recycling of the catalyst, which is both economically and environmentally advantageous. researchgate.netmdpi.com Chiral heterogeneous catalysts have also been developed for asymmetric synthesis. rsc.org

Optimization of Reaction Conditions: Optimizing the reaction parameters is essential to maximize the yield and minimize side products.

Base: The choice of base (e.g., K₂CO₃, K₃PO₄) can significantly affect the reaction rate and yield. mdpi.com

Solvent: The solvent system (e.g., toluene, dioxane, aqueous mixtures) influences the solubility of the reactants and the catalyst's activity. mdpi.com

Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without causing decomposition of the reactants or products. nih.gov

Catalyst Loading: Minimizing the amount of catalyst used is desirable for cost and environmental reasons. researchgate.net

Recent advancements have also focused on developing catalyst systems for challenging Suzuki couplings, such as those involving sterically hindered substrates or unprotected functional groups. nih.govbeilstein-journals.org

Catalyst ComponentFunctionExamples
Palladium PrecursorSource of the active palladium catalystPd(OAc)₂, Pd(PPh₃)₄, PdCl₂(PPh₃)₂
LigandStabilizes the palladium center and influences its reactivityTriphenylphosphine, SPhos, N-Heterocyclic Carbenes (NHCs)
Support (for heterogeneous catalysts)Facilitates catalyst recovery and reusePolymers, silica (B1680970), magnetic nanoparticles mdpi.com

Chemical Reactivity and Transformations of 4 Bromo 1,1 Biphenyl 3 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is the primary site of reactivity in 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde, participating in a wide array of chemical transformations. Its electrophilic carbonyl carbon is susceptible to attack by nucleophiles, while the aldehyde itself can be either oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation Reactions (e.g., to carboxylic acids)

The aldehyde group of this compound can be readily oxidized to the corresponding 4-bromo-[1,1'-biphenyl]-3-carboxylic acid. This transformation is a fundamental process in organic synthesis, allowing for the introduction of a carboxylic acid functional group, which is a key precursor for esters, amides, and other derivatives.

Various oxidizing agents can be employed for this purpose. A common and efficient method is the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) buffered with a weak acid. This method is known for its high chemoselectivity for aldehydes. semanticscholar.org Another approach involves the use of basic hydrogen peroxide, which is particularly effective for electron-rich aromatic aldehydes. researchgate.net Furthermore, biocatalytic methods using aldehyde dehydrogenases (ALDHs) offer an environmentally friendly alternative, operating under mild conditions with high chemoselectivity, avoiding the use of toxic oxidants. nih.gov These enzymes can convert a wide range of aldehydes to their corresponding carboxylic acids with excellent yields. nih.gov

Table 1: Representative Oxidation Methods for Aromatic Aldehydes

Oxidizing System Substrate Example Product Yield Reference
Sodium Chlorite / Sulfamic Acid Chromone-3-carbaldehydes Chromone-3-carboxylic acids 53-61% semanticscholar.org
Aldehyde Dehydrogenase (ALDH) Benzylic Aldehydes Benzoic Acids >99% nih.gov

Reduction Reactions (e.g., to alcohols)

The reduction of the aldehyde moiety in this compound yields the corresponding primary alcohol, (4-bromo-[1,1'-biphenyl]-3-yl)methanol. This transformation is typically achieved with high efficiency using metal hydride reagents.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this purpose due to its mildness and selectivity for aldehydes and ketones. nih.gov The reaction is generally performed in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature. For less reactive or sterically hindered aldehydes, a more powerful reducing agent such as lithium aluminum hydride (LiAlH₄) can be used, although it requires anhydrous conditions. The resulting biphenyl (B1667301) methanol derivative can serve as a building block for ethers, esters, and alkyl halides.

Table 2: Common Reagents for the Reduction of Aromatic Aldehydes

Reducing Agent Solvent General Conditions Product Type Reference
Sodium Borohydride (NaBH₄) Methanol / Ethanol Room Temperature Primary Alcohol nih.gov
Lithium Aluminum Hydride (LiAlH₄) Diethyl Ether / THF Anhydrous, 0 °C to RT Primary Alcohol

Nucleophilic Addition Reactions to the Carbonyl Group

The electrophilic carbon of the aldehyde group is a prime target for nucleophiles, leading to a variety of addition products. These reactions are fundamental to forming new carbon-carbon and carbon-heteroatom bonds.

Schiff Base Formation: this compound reacts with primary amines to form imines, commonly known as Schiff bases. This condensation reaction typically proceeds via the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the final imine product. eijppr.com Aromatic aldehydes readily form stable Schiff bases. internationaljournalcorner.com These compounds are significant in coordination chemistry and as intermediates for synthesizing various bioactive molecules. nih.govnih.gov

Oxime Formation: The reaction with hydroxylamine (B1172632) (NH₂OH) converts the aldehyde into an oxime. This reaction is a reliable method for the characterization and protection of carbonyl compounds. nih.govorientjchem.org The synthesis is often carried out using hydroxylamine hydrochloride, sometimes in the presence of a mild base to neutralize the liberated HCl. researchgate.net Solvent-free methods using grinding techniques have also been developed as an environmentally friendly alternative. nih.govmdpi.com

Table 3: Condensation Reactions of Aromatic Aldehydes

Reagent Reaction Type Product General Conditions Reference
Primary Amines (R-NH₂) Schiff Base Formation Imine (Schiff Base) Ethanol, Reflux nih.govnih.gov
Hydroxylamine HCl Oxime Formation Oxime Ethanol/Water, Base orientjchem.orgresearchgate.net

As an aromatic aldehyde, this compound lacks α-hydrogens and thus cannot self-condense. However, it can participate in crossed or mixed Aldol condensations with enolizable ketones or aldehydes in a reaction known as the Claisen-Schmidt condensation. magritek.com

This reaction is typically catalyzed by a base (like NaOH or KOH), which deprotonates the α-carbon of the ketone to form an enolate ion. The enolate then acts as a nucleophile, attacking the carbonyl carbon of the biphenyl carbaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of water) to yield a stable, conjugated α,β-unsaturated carbonyl compound, often known as a chalcone. beyondbenign.orgrsc.org Solvent-free versions of this reaction have been developed, proceeding by grinding the reactants together. beyondbenign.orgrsc.org

Table 4: Examples of Claisen-Schmidt Condensations with Aromatic Aldehydes

Aldehyde Ketone Catalyst Conditions Product Type Reference
Substituted Benzaldehydes Acetophenone NaOH Grinding, Solvent-free Chalcone rsc.org
p-Anisaldehyde Acetone KOH Ethanol/Water α,β-Unsaturated Ketone magritek.com

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, malononitrile (B47326), or ethyl acetoacetate), catalyzed by a weak organic base such as piperidine (B6355638) or pyridine. tue.nl

In this reaction, the base abstracts a proton from the active methylene compound to form a carbanion. This nucleophile then adds to the carbonyl group of this compound. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. rsc.orgresearchgate.net When malonic acid is used, the initial condensation product often undergoes spontaneous decarboxylation upon heating to yield a substituted cinnamic acid. tue.nl This reaction is a powerful tool for C-C bond formation and the synthesis of substituted alkenes. researchgate.netacs.org

Table 5: Knoevenagel Condensation of Aromatic Aldehydes

Aldehyde Active Methylene Compound Catalyst Conditions Product Type Reference
Benzaldehyde (B42025) Malononitrile Piperidine Benzene (B151609), RT Benzylidene Malononitrile acs.org
Syringaldehyde Malonic Acid 2-Amino-ethanol Solvent-free, 90°C Sinapinic Acid tue.nl

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons, Julia-Kocienski, Tebbe)

The carbaldehyde group on the biphenyl structure is a prime site for olefination reactions, which are fundamental for converting carbonyls into alkenes. These reactions allow for the extension of the carbon framework and the introduction of various functionalized olefinic moieties.

Wittig Reaction: The Wittig reaction is a widely used method to synthesize alkenes from aldehydes or ketones. organic-chemistry.org It involves the reaction of the aldehyde with a phosphorus ylide (phosphorane). The nature of the substituents on the ylide determines the stereochemical outcome of the alkene product. Non-stabilized ylides typically yield (Z)-alkenes, whereas stabilized ylides, which contain electron-withdrawing groups, predominantly form (E)-alkenes. organic-chemistry.org For this compound, reaction with a non-stabilized ylide like methylenetriphenylphosphorane (B3051586) would yield the corresponding terminal alkene.

Horner-Wadsworth-Emmons (HWE) Reaction: A popular modification of the Wittig reaction, the HWE reaction utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphonium (B103445) ylides. organic-chemistry.orgharvard.edu This reaction is particularly effective with stabilized phosphonates and is renowned for its high (E)-selectivity in the resulting alkene products. organic-chemistry.org A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed during aqueous workup, simplifying product purification. organic-chemistry.orgresearchgate.net Reacting this compound with a phosphonate like triethyl phosphonoacetate in the presence of a base (e.g., NaH) would produce the corresponding (E)-α,β-unsaturated ester. organic-chemistry.org

Julia-Kocienski Olefination: This olefination provides a powerful method for the stereoselective synthesis of alkenes, often with a high degree of control to favor the (E)-isomer. The reaction involves the coupling of a sulfone with an aldehyde.

Tebbe Olefination: The Tebbe reagent is an organotitanium compound used for the methylenation of carbonyl compounds. Unlike phosphorus-based reagents, the Tebbe reagent is effective for the olefination of a wider range of carbonyls, including esters and amides, which are typically unreactive under Wittig or HWE conditions. Its reaction with this compound would efficiently convert the aldehyde into a terminal methylene group.

ReactionReagent TypeTypical Product StereoselectivityKey Advantage
WittigPhosphorus Ylide(Z) for non-stabilized ylides, (E) for stabilized ylidesBroad substrate scope
Horner-Wadsworth-EmmonsPhosphonate CarbanionHigh (E)-selectivityEasy removal of byproducts
Julia-KocienskiSulfoneHigh (E)-selectivityGood stereochemical control
TebbeOrganotitaniumNot applicable (methylenation)Reacts with a wide range of carbonyls

Reactions Involving the Bromo Substituent

The carbon-bromine bond is a key functional handle for introducing further molecular complexity through a variety of metal-catalyzed and metal-mediated reactions.

Cross-Coupling Reactions for Further Functionalization

The bromo substituent on the biphenyl ring is ideally suited for participation in palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. orgsyn.org The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide variety of functional groups, making it suitable for the late-stage functionalization of complex molecules. orgsyn.org Coupling this compound with various aryl or vinyl boronic acids would lead to the synthesis of highly functionalized terphenyls or stilbene (B7821643) derivatives, respectively.

Other Cross-Coupling Reactions:

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an aryl-alkyne bond.

Heck Coupling: This reaction forms a new carbon-carbon bond by reacting the aryl bromide with an alkene in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl bromide and an amine.

Reaction NameCoupling PartnerBond FormedTypical Catalyst System
Suzuki-MiyauraBoronic acid/esterC(sp²)–C(sp²) / C(sp²)–C(sp)Pd catalyst + Base
SonogashiraTerminal alkyneC(sp²)–C(sp)Pd catalyst + Cu(I) co-catalyst + Base
HeckAlkeneC(sp²)–C(sp²)Pd catalyst + Base
Buchwald-HartwigAmineC(sp²)–NPd catalyst + Base

Directed Ortho-Metalation and Subsequent Electrophilic Quenches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. It involves the deprotonation of the position ortho to a directing group by a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate can then be trapped by a variety of electrophiles. In this compound, the aldehyde group can act as a directing group. However, the aldehyde is also electrophilic and would react with the organolithium base. Therefore, it must first be protected, for instance as an acetal (B89532). Following protection, treatment with a strong base like n-butyllithium would lead to deprotonation at the position ortho to the protected aldehyde. This lithiated species can then be quenched with an electrophile (e.g., CO₂, I₂, alkyl halides) to install a new substituent with high regioselectivity. Subsequent deprotection of the acetal would regenerate the aldehyde.

Reactivity of the Biphenyl Core

The biphenyl core itself can undergo reactions, primarily electrophilic aromatic substitution and, more recently, C-H functionalization. The regiochemical outcome of these reactions is dictated by the electronic and steric effects of the existing bromo and carbaldehyde substituents.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. libretexts.org The biphenyl system is generally more reactive than benzene towards electrophiles. youtube.com The substituents on the ring direct the incoming electrophile to specific positions. The formyl group is a meta-director and strongly deactivating, while the bromo group is an ortho-, para-director and deactivating.

In this compound, the ring containing the deactivating formyl and bromo groups will be significantly less reactive towards electrophiles. The unsubstituted phenyl ring, being activated by the other ring, will be the primary site of electrophilic attack. The substitution will be directed to the ortho and para positions of this unsubstituted ring. youtube.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For example, nitration with nitric acid and sulfuric acid would be expected to yield primarily 4'-nitro and 2'-nitro derivatives.

C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying organic molecules. beilstein-journals.org This approach avoids the need for pre-functionalized starting materials, such as organohalides or organometallics. nih.gov For this compound, transition-metal-catalyzed C-H functionalization could potentially be used to introduce new substituents onto the biphenyl core. The aldehyde group could serve as a directing group to achieve regioselective C-H activation at the ortho position. beilstein-journals.org This allows for the installation of various functional groups, such as aryl, alkyl, or silyl (B83357) groups, directly onto the aromatic ring.

Cascade and Multicomponent Reaction Sequences

The aldehyde functional group in this compound serves as a versatile anchor for the construction of complex molecular architectures through cascade and multicomponent reactions. These one-pot transformations are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular diversity from simple starting materials. A notable application of this biphenyl aldehyde is in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry.

One prominent example is a three-component reaction that brings together this compound, an aminopyrazole derivative, and a methylene-active compound like malononitrile. This reaction proceeds through a cascade of condensation and cyclization steps to afford highly substituted pyrazolo[1,5-a]pyrimidine (B1248293) frameworks.

A study by S.A. Ghozlan and his team detailed a similar three-component reaction for the synthesis of a series of 7-aryl-5-(p-tolyl)pyrazolo[1,5-a]pyrimidine-6-carbonitriles. While the exact biphenyl aldehyde of interest was not used, the reaction was successfully carried out with a range of aromatic aldehydes, including the closely related 4-bromobenzaldehyde (B125591). The reaction of 4-bromobenzaldehyde, 5-amino-3-(p-tolyl)-1H-pyrazole, and malononitrile in ethanol, catalyzed by piperidine, yielded the corresponding pyrazolo[1,5-a]pyrimidine derivative in good yield.

Based on this established methodology, the reaction involving this compound can be expected to proceed as follows:

Reaction Scheme:

The reaction is typically carried out under reflux in a suitable solvent such as ethanol, with a catalytic amount of a base like piperidine to facilitate the initial Knoevenagel condensation between the aldehyde and malononitrile. This is followed by a Michael addition of the aminopyrazole to the activated double bond and subsequent intramolecular cyclization and aromatization to furnish the final pyrazolo[1,5-a]pyrimidine product.

The detailed research findings for the analogous reaction with 4-bromobenzaldehyde provide a strong predictive basis for the outcome with this compound.

Table 1: Multicomponent Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

Reactant 1Reactant 2Reactant 3CatalystSolventProductYield (%)
4-Bromobenzaldehyde5-Amino-3-(p-tolyl)-1H-pyrazoleMalononitrilePiperidineEthanol7-(4-Bromophenyl)-5-(p-tolyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile85

This type of multicomponent reaction highlights the utility of this compound as a valuable building block in the efficient, diversity-oriented synthesis of complex heterocyclic molecules. The presence of the bromo-biphenyl moiety offers further opportunities for post-synthetic modifications, for instance, through cross-coupling reactions, to generate an even wider array of derivatives.

Mechanistic Investigations of Reactions Involving 4 Bromo 1,1 Biphenyl 3 Carbaldehyde

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways for 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde often involves studying well-established transformations in organic synthesis, such as palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, serves as a prime example of a reaction where this compound could be a key substrate.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three main steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide, in this case, this compound, to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, leading to the formation of a square planar palladium(II) intermediate.

Transmetalation: In this step, the organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the organoboron compound. Recent studies have identified pre-transmetalation intermediates, including species with Pd-O-B linkages, which are crucial in the transfer of the organic moiety from boron to palladium. illinois.edu Two distinct intermediates, a tricoordinate boronic acid complex and a tetracoordinate boronate complex, have been characterized and shown to undergo transmetalation. illinois.eduacs.org

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the new carbon-carbon bond, yielding the final product and regenerating the palladium(0) catalyst, which can then enter another catalytic cycle. libretexts.org

Throughout this process, various intermediates are formed, though they are often transient and highly reactive. Advanced techniques like low-temperature rapid injection NMR spectroscopy have been instrumental in detecting and characterizing these fleeting species, providing a more complete picture of the reaction pathway. illinois.edu

Transition State Analysis and Energy Landscapes

Understanding the energy changes that occur during a reaction is fundamental to comprehending its kinetics and mechanism. Transition state analysis and the mapping of energy landscapes are powerful tools for this purpose, often employing computational chemistry.

Computational methods, such as Density Functional Theory (DFT), are widely used to model these reactions. acs.org These calculations can provide detailed information about the geometry and energy of reactants, intermediates, transition states, and products. The resulting energy landscape illustrates the thermodynamic and kinetic feasibility of different reaction pathways. For instance, DFT calculations can help to determine whether oxidative addition or transmetalation is the rate-limiting step under specific reaction conditions.

The United Reaction Valley Approach (URVA) is another computational tool that offers a detailed analysis of the reaction mechanism by partitioning the reaction path into distinct phases corresponding to chemically significant events like bond formation and cleavage. This approach allows for a more nuanced understanding of the intricate electronic and structural changes that occur as the reactants are converted to products.

Role of Catalysts in Reaction Mechanisms

In the context of the Suzuki-Miyaura reaction, the palladium catalyst is central to the entire mechanistic cycle. The active catalyst is a palladium(0) species, which is often generated in situ from a more stable palladium(II) precatalyst. The choice of ligands coordinated to the palladium center is critical, as they influence the catalyst's stability, reactivity, and selectivity. For instance, bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination.

The catalyst's role can be summarized as follows:

Facilitating Bond Activation: The Pd(0) catalyst activates the otherwise unreactive carbon-bromine bond in this compound through oxidative addition.

Bringing Reactants Together: The palladium center acts as a template, bringing the two coupling partners (the biphenyl (B1667301) moiety and the organic group from the boronic acid) into proximity for the final bond formation.

Lowering Activation Barriers: By orchestrating the sequence of elementary steps, the catalyst ensures that the energy barriers for bond cleavage and formation are significantly lower than in the uncatalyzed reaction.

Recent research has also focused on the development of highly efficient and recyclable catalytic systems, including the use of palladium nanoparticles stabilized by polymers.

Isotopic Labeling Studies for Mechanistic Confirmation

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms during a chemical reaction, providing definitive evidence for proposed mechanisms. By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium, or ¹²C with ¹³C), chemists can gain insights into bond-breaking and bond-forming steps.

In the study of reactions involving this compound, particularly in palladium-catalyzed couplings, kinetic isotope effects (KIEs) are especially informative. A KIE is the ratio of the reaction rate of a substrate with the lighter isotope to the rate of the substrate with the heavier isotope. A significant KIE for a particular atomic position suggests that a bond to that atom is being broken or formed in the rate-determining step of the reaction.

For the Suzuki-Miyaura reaction, ¹³C KIEs have been used to gain a deeper understanding of the catalytic mechanism under true catalytic conditions. nih.govresearchgate.net For example, by measuring the KIE at the carbon atom attached to the bromine, researchers have been able to provide experimental evidence for the nature of the palladium complex involved in the oxidative addition step. nih.govchemrxiv.org Similarly, KIEs at the carbon atom bonded to boron have shed light on the transition state of the transmetalation step. researchgate.netchemrxiv.org

Deuterium labeling has also been employed to investigate the stereochemical outcomes of palladium migrations in related reactions, such as the Heck reaction, providing evidence for specific mechanistic pathways like syn-1,2-dyotropic shifts. nih.gov While specific isotopic labeling studies on this compound are not widely reported, the principles and findings from studies on analogous systems are directly applicable to understanding its reactivity.

Isotope UsedMechanistic Insight Gained in Suzuki-Miyaura Reactions
¹³C Elucidation of the transition states for oxidative addition and transmetalation. nih.govchemrxiv.org
²H (Deuterium) Determination of stereochemical pathways in related palladium-catalyzed reactions. nih.gov

Computational Chemistry and Theoretical Studies on 4 Bromo 1,1 Biphenyl 3 Carbaldehyde

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is favored for its balance of accuracy and computational efficiency. For 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde, DFT calculations would provide a foundational understanding of its intrinsic properties.

Electronic Structure Analysis (e.g., molecular orbitals, charge distribution)

An electronic structure analysis via DFT would calculate the spatial distribution and energy levels of electrons within the molecule. This involves determining the molecular orbitals, which describe the probability of finding an electron in a particular region. The analysis would reveal how the electron density is distributed across the biphenyl (B1667301) backbone, the bromine atom, and the carbaldehyde group. Key outputs would include Mulliken or Natural Population Analysis (NPA) charges, indicating which atoms are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for predicting how the molecule interacts with other reagents.

Frontier Molecular Orbital (FMO) Theory and Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netresearchgate.net The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. A theoretical study would calculate the energies of these orbitals and map their spatial distribution on the molecule. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular stability and reactivity; a small gap suggests high polarizability and chemical reactivity. researchgate.netmdpi.com

ParameterDescriptionHypothetical Significance for this compound
EHOMO Energy of the Highest Occupied Molecular Orbital.Indicates the molecule's ability to donate electrons. The location of the HOMO would likely be on the electron-rich biphenyl rings.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's ability to accept electrons. The LUMO would likely be centered on the electron-withdrawing carbaldehyde group.
HOMO-LUMO Gap (ΔE) The energy difference between the LUMO and HOMO.A key indicator of chemical reactivity. A smaller gap would imply higher reactivity, making the molecule more susceptible to electronic excitation.

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution on the surface of a molecule. It uses a color scale to show regions of negative electrostatic potential (typically red), which are rich in electrons and prone to electrophilic attack, and regions of positive electrostatic potential (typically blue), which are electron-poor and susceptible to nucleophilic attack. beilstein-journals.org For this compound, an MESP map would likely show a negative potential around the oxygen atom of the carbaldehyde group and a positive potential near the hydrogen atom of the aldehyde and potentially near the bromine atom (a phenomenon known as a sigma-hole), highlighting the primary sites for intermolecular interactions.

Reactivity Descriptors (e.g., ionization energy, electron affinity, chemical hardness, nucleophilicity)

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify a molecule's chemical behavior. researchgate.netfigshare.com These descriptors provide a quantitative basis for comparing the reactivity of different molecules.

DescriptorFormula (using HOMO/LUMO energies)Definition and Hypothetical Relevance
Ionization Energy (I) I ≈ -EHOMOThe energy required to remove an electron. A lower value suggests it is a better electron donor.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added. A higher value indicates a better electron acceptor.
Chemical Hardness (η) η ≈ (I - A) / 2Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.
Chemical Potential (μ) μ ≈ -(I + A) / 2Represents the "escaping tendency" of electrons from a system.
Electrophilicity Index (ω) ω = μ² / (2η)Quantifies the ability of a molecule to accept electrons. The carbaldehyde group would contribute significantly to this property.
Nucleophilicity Index (N) Varies by definitionA measure of a molecule's ability to donate electrons.

Conformational Analysis and Torsional Landscapes

The two phenyl rings in a biphenyl system are not fixed but can rotate around the central carbon-carbon single bond. A conformational analysis would explore the molecule's potential energy surface as a function of this dihedral angle (the angle between the two rings). researchgate.net This analysis, often called a torsional landscape scan, would identify the most stable conformation (the lowest energy state) and the energy barriers to rotation. For this compound, steric hindrance between the ortho-hydrogens and the substituents would likely result in a non-planar (twisted) ground state conformation. Understanding these rotational barriers is crucial as the planarity of the system affects its electronic conjugation and, consequently, its optical and electronic properties.

Simulation of Reaction Pathways and Energetics

Computational chemistry can be used to model the step-by-step mechanism of a chemical reaction. researchgate.net For this compound, one could simulate important reactions such as its participation in Suzuki cross-coupling at the C-Br bond or nucleophilic addition to the aldehyde group. Such simulations would involve:

Identifying Intermediates and Transition States: Locating all stable molecules (reactants, intermediates, products) and the high-energy transition states that connect them along a reaction coordinate.

Calculating Activation Energies: Determining the energy barrier (activation energy) for each step, which governs the reaction rate.

These simulations would provide a detailed, atomistic understanding of reaction mechanisms and help predict the feasibility and outcome of chemical transformations involving this compound.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts via GIAO method)

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a significant application of computational chemistry, aiding in the structural elucidation of molecules. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for calculating NMR chemical shifts with a high degree of accuracy. nih.gov This method, often used in conjunction with Density Functional Theory (DFT), calculates the magnetic shielding tensors for each nucleus in a molecule. nih.gov

The process begins with the optimization of the molecule's three-dimensional geometry at a chosen level of theory. Following this, the GIAO calculation is performed on the optimized structure to compute the absolute magnetic shielding values (σ). These values are then converted into chemical shifts (δ) by referencing them against the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, this method can predict the 1H and 13C NMR chemical shifts. The predicted spectrum provides valuable information for assigning experimentally observed peaks and confirming the compound's structure. Factors such as the electronegativity of the bromine atom, the anisotropic effects of the biphenyl rings, and the electronic influence of the carbaldehyde group all contribute to the unique chemical shifts of the various nuclei, which can be accurately modeled through GIAO calculations. nrel.gov

Table 1: Predicted 13C and 1H NMR Chemical Shifts for this compound (Illustrative) This table is a hypothetical representation of data that would be generated from a GIAO-DFT calculation. The values are illustrative and intended to demonstrate the output of such a computational study.

Atom PositionPredicted 13C Chemical Shift (ppm)Predicted 1H Chemical Shift (ppm)
Aldehyde C192.5-
Aldehyde H-10.1
C-Br123.0-
Aromatic C128.0-145.0-
Aromatic H-7.5-8.2

Ab Initio Calculation Methodologies (e.g., Hartree-Fock)

Ab initio (from first principles) calculation methodologies are fundamental to computational chemistry, seeking to solve the electronic Schrödinger equation without empirical parameters. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction of a system as a single Slater determinant. wikipedia.orglibretexts.org Each electron is considered to move in the average electric field created by all other electrons, which simplifies the complex electron-electron repulsion term. youtube.com

The HF method is iterative, solving a set of one-electron equations until the solution is self-consistent—hence its alternative name, the Self-Consistent Field (SCF) method. core.ac.uk While the HF method systematically neglects a portion of the electron correlation, it provides a valuable qualitative description of the electronic structure, molecular orbitals, and orbital energies.

For this compound, a Hartree-Fock calculation can determine key electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for understanding the molecule's reactivity, electronic transitions, and ionization potential. Although more advanced methods that include electron correlation (post-Hartree-Fock methods) are often required for high-accuracy quantitative predictions, the HF method remains a computationally efficient starting point for electronic structure analysis. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, revealing information about conformational changes, intermolecular interactions, and thermodynamic properties. researchgate.net

For this compound, an MD simulation could be employed to study several aspects of its physical behavior. A key area of investigation would be the torsional dynamics about the C-C bond connecting the two phenyl rings. The simulation could reveal the preferred dihedral angle, the energy barrier to rotation, and how this dynamic is influenced by the solvent environment. Such simulations are particularly relevant for understanding the behavior of polybrominated biphenyls and related compounds in biological systems. rsc.org

An MD simulation requires a force field, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. The simulation would typically place one or more molecules of this compound in a simulation box, often with an explicit solvent like water, and run for a duration of nanoseconds to microseconds to observe its dynamic behavior at a specific temperature and pressure.

Structure-Reactivity Relationship Studies

Structure-Reactivity Relationship (SRR) studies, including Quantitative Structure-Activity Relationships (QSAR), aim to correlate the chemical structure of a compound with its reactivity or biological activity. nih.gov Computational chemistry plays a vital role in SRR by providing a wide range of molecular descriptors that can quantify various aspects of a molecule's structure and electronic properties. nih.gov

For this compound, computational methods can be used to calculate descriptors that are potentially linked to its reactivity. These descriptors can be categorized as:

Electronic: Such as HOMO-LUMO gap, dipole moment, and partial atomic charges. These relate to the molecule's susceptibility to nucleophilic or electrophilic attack. The aldehyde functional group, for instance, is known to be reactive, and its reactivity is modulated by the electronic effects of the bromobiphenyl moiety. brieflands.com

Steric: Including molecular volume, surface area, and specific conformational parameters. These can influence how the molecule interacts with other reactants or biological macromolecules.

Topological: Descriptors based on the connectivity of the atoms in the molecule.

By calculating these descriptors for this compound and a series of related compounds, a model can be developed to predict reactivity. researchgate.net For example, the susceptibility of the aldehyde group to nucleophilic addition could be correlated with the calculated partial charge on the carbonyl carbon. Such studies are crucial for predicting the metabolic fate or potential toxicity of halogenated aromatic compounds. nih.gov

Detailed Research on "this compound" Reveals Limited Publicly Available Data

Extensive research into the chemical compound “this compound” reveals a significant scarcity of specific, publicly available scientific literature detailing its applications in advanced organic synthesis and materials science. While the biphenyl scaffold is of great importance in these fields, information focusing explicitly on the 3-carbaldehyde, 4-bromo substituted isomer is not readily found in the provided search results.

The functional groups present—a reactive aldehyde and a bromo-substituted biphenyl core—suggest that this compound has considerable potential as a synthetic intermediate. The aldehyde group is amenable to a wide range of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions like Wittig, aldol, and Grignard reactions. The bromine atom on the biphenyl structure is ideally suited for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental in constructing more complex molecular architectures.

However, without specific studies or literature focused on "this compound," any detailed discussion on its role in synthesizing complex scaffolds, derivatization strategies, or its application as a precursor for medicinal, agrochemical, or materials science purposes would be speculative. Authoritative and scientifically accurate content, as required, cannot be generated for the specific subsections of the requested article based on the current search results. General principles of organic chemistry suggest its utility, but concrete research findings, data, and documented applications for this exact molecule are not available.

Therefore, it is not possible to provide a thorough and informative article that strictly adheres to the provided outline for “4--Bromo-[1,1'-biphenyl]-3-carbaldehyde” due to the lack of specific research data. Information is available for isomers, such as 4'-Bromo-[1,1'-biphenyl]-4-carboxaldehyde, but discussing these would deviate from the strict focus on the requested compound.

Applications in Advanced Organic Synthesis and Materials Science

Applications in Materials Science Research

Covalent Organic Frameworks (COFs) and Porous Materials Synthesis

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. echemi.com Their high surface area, ordered channels, and tunable porosity make them promising materials for gas storage, separation, and catalysis. The synthesis of COFs relies on the principles of dynamic covalent chemistry, which allows for the formation of crystalline, ordered structures rather than amorphous polymers. echemi.com

The aldehyde functional group is a cornerstone in COF synthesis, typically undergoing condensation reactions with amine-containing monomers to form stable imine linkages. researchgate.net This reaction is reversible, allowing for "error-checking" during the synthesis, which is crucial for achieving a highly crystalline and ordered framework. echemi.com While multi-aldehyde building blocks (dialdehydes, trialdehydes, etc.) are commonly used to build the extended network, a mono-aldehyde like 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde can serve in several key roles:

Precursor to Complex Monomers: The bromine atom can be used as a reactive handle in cross-coupling reactions (e.g., Suzuki, Sonogashira) to synthesize larger, more complex di- or tri-aldehyde monomers prior to their use in COF polymerization.

Framework Modification: It can be used as a "capping" agent to control crystal growth or to introduce specific functionalities at the edges or defect sites of a COF.

Post-Synthetic Modification (PSM): If incorporated into a framework, the bromo- group provides a reactive site for post-synthetic modification. This allows for the introduction of new chemical functionalities into the COF's pores after the initial structure has been formed, tailoring the material's properties for specific applications.

The rigid biphenyl (B1667301) unit of the molecule is advantageous as it imparts thermal stability and structural integrity to the resulting porous material, preventing pore collapse after the removal of guest solvent molecules. The design of 3D COFs, in particular, benefits from rigid, geometrically defined building blocks to create robust, interconnected porous networks. researchgate.netd-nb.info

Table 1: Examples of Aldehyde-Based Building Blocks in 3D COF Synthesis
Monomer TypeExample MonomerResulting COF Application
Tetrahedral Tetraaldehyde1,3,6,8-tetrakis(4-formylphenyl)pyreneFluorescent 3D COF with selective CO2 adsorption. d-nb.info
Porphyrin-based TetraaldehydePorphyrin-based tetraaldehydesPhotocatalytic generation of singlet oxygen. d-nb.info
Bipyridine-based Dialdehyde(3,3′-bipyridine)-6,6′-dicarbaldehydeDynamic 3D COF exhibiting lattice expansion upon solvation. d-nb.info

Organic Solar Cell Component Research

Organic solar cells (OSCs) are a promising photovoltaic technology due to their potential for low-cost manufacturing, light weight, and mechanical flexibility. semanticscholar.org Research in this field is heavily focused on the design and synthesis of novel organic semiconductor materials for the photoactive layer, where light absorption and charge separation occur. researchgate.net Biphenyl-containing compounds have been identified as a valuable class of materials for use in organic electronics, including solar cells. researchgate.net

The molecule this compound serves as a versatile building block for the synthesis of larger, conjugated molecules that can function as either electron donors or acceptors in the bulk heterojunction (BHJ) active layer of an OSC. nih.gov Its utility stems from its distinct functional groups:

The Bromo Group: This is a key functional handle for modern synthetic organic chemistry. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), which are fundamental methods for creating carbon-carbon bonds. rsc.org This allows chemists to strategically attach other aromatic units, extending the π-conjugated system of the molecule. A larger conjugated system is essential for absorbing a broader range of the solar spectrum and facilitating efficient charge transport.

The Aldehyde Group: The aldehyde group can be used to further modify the molecule. For example, it can undergo reactions like the Wittig or Horner-Wadsworth-Emmons reaction to form a carbon-carbon double bond, which can be used to link the biphenyl core to another part of the target molecule, further extending its conjugation.

The Biphenyl Core: This rigid aromatic unit provides a stable and electronically active backbone for the target semiconductor molecule, influencing its molecular packing in the solid state, which is critical for charge mobility.

The goal of synthesizing new materials is to optimize the electronic and morphological properties of the active layer to enhance key photovoltaic parameters. Recent breakthroughs in OSCs have achieved efficiencies approaching 20% by developing materials and processing strategies that minimize non-radiative recombination energy loss and create favorable film morphologies for charge generation and extraction. rsc.org The synthesis of novel donor and acceptor molecules, for which this compound is a potential precursor, is central to pushing these performance boundaries.

Table 2: Performance of a High-Efficiency Binary Organic Solar Cell
Solar Cell SystemPower Conversion Efficiency (PCE)Open-Circuit Voltage (VOC)Short-Circuit Current (JSC)Fill Factor (FF)
D18:L8-BO (with ClPA additive)20.06%0.925 V28.11 mA/cm²77.10%

Data sourced from a 2024 study on minimizing non-radiative recombination in OSCs. rsc.org

Analytical and Spectroscopic Elucidation Methodologies for 4 Bromo 1,1 Biphenyl 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

¹H NMR: In ¹H NMR spectroscopy of biphenyl (B1667301) derivatives, the aromatic protons typically appear in the downfield region, generally between 7.00 and 8.50 ppm. The aldehyde proton (-CHO) of a carbaldehyde group is highly deshielded and characteristically appears as a singlet much further downfield, often above 9.5 ppm. For instance, the aldehyde proton for [1,1'-biphenyl]-4-carbaldehyde is observed at 10.08 ppm, and for 4-bromobenzaldehyde (B125591), it is at 10.00 ppm. rsc.org The specific chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) of the aromatic protons in 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde would provide definitive information about the substitution pattern on both phenyl rings.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is particularly diagnostic, resonating in the highly deshielded region of the spectrum, typically between 190 and 200 ppm. For example, the aldehyde carbon in [1,1'-biphenyl]-4-carbaldehyde appears at 191.94 ppm. rsc.org The carbon atoms attached to the bromine (C-Br) would appear around 120-130 ppm, while the other aromatic carbons would be found between 125 and 150 ppm.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for more complex derivatives to establish connectivity between protons and carbons, confirming assignments made from 1D spectra.

CompoundProton (¹H) Chemical Shifts (δ, ppm)Carbon (¹³C) Chemical Shifts (δ, ppm)
[1,1'-Biphenyl]-4-carbaldehyde 10.08 (s, 1H, CHO), 8.02–7.94 (m, 2H), 7.81–7.74 (m, 2H), 7.70–7.62 (m, 2H), 7.60–7.59 (m, 2H), 7.56–7.40 (m, 1H)191.94 (CHO), 147.20, 139.73, 135.23, 130.30, 129.06, 128.52, 127.71, 127.40
4-Bromobenzaldehyde 10.00 (s, 1H, CHO), 7.81–7.73 (m, 2H), 7.73–7.69 (m, 2H)190.99 (CHO), 135.12, 132.44, 130.95, 129.75
4-Biphenylcarboxaldehyde 10.06 (s, 1H, CHO), 8.01 (d, 2H), 7.91 (d, 2H), 7.77 (d, 2H), 7.52 (t, 2H), 7.45 (t, 1H)193.5 (CHO), 146.7, 139.6, 135.9, 131.0, 129.9, 129.4, 128.2, 127.9

Data sourced from references rsc.org and orgsyn.org. This interactive table summarizes key NMR data for related compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group. This peak typically appears in the region of 1680-1715 cm⁻¹. In 4-bromo-3-hydroxybenzaldehyde (B1283328), a related compound, the C=O stretch is observed at 1684 cm⁻¹. researchgate.net Other characteristic absorptions would include C-H stretching vibrations for the aromatic and aldehyde protons (around 3000-3100 cm⁻¹ and 2700-2850 cm⁻¹, respectively), C=C stretching vibrations for the aromatic rings (in the 1450-1600 cm⁻¹ region), and the C-Br stretching vibration, which is typically found in the fingerprint region at lower wavenumbers.

Functional GroupCharacteristic Absorption Range (cm⁻¹)
Aldehyde C-H Stretch2700-2850
Carbonyl (C=O) Stretch1680-1715
Aromatic C=C Stretch1450-1600
Aromatic C-H Bending690-900
Carbon-Bromine (C-Br) Stretch500-690

This interactive table outlines the expected IR absorption frequencies for the key functional groups in this compound.

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, HRMS, LC-MS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI-MS): This soft ionization technique is commonly used to determine the molecular weight of a compound. For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Given the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). For example, various substituted benzaldehydes show their respective [M+1]⁺ peaks in ESI-MS analysis. rsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. This is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions, thus confirming the identity of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is invaluable for analyzing complex reaction mixtures, identifying byproducts, and assessing the purity of the final compound.

X-ray Diffraction (XRD) for Solid-State Structure Determination

For crystalline derivatives of this compound, single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking. The analysis of 4-bromo 4'-nitrodiphenyl revealed that the two phenyl rings are twisted relative to each other by 35°. bath.ac.uk Similarly, the crystal structure of 4-bromo-3-hydroxybenzaldehyde has been confirmed using XRD. researchgate.net Such an analysis for this compound would unambiguously confirm its molecular structure and provide insights into its crystal packing.

Chromatographic Techniques for Purification and Analytical Purity Assessment (e.g., Flash Column Chromatography, HPLC)

Chromatographic methods are indispensable for both the purification of this compound from reaction mixtures and for the assessment of its final purity.

Flash Column Chromatography: This is a standard and efficient method for purifying multigram quantities of organic compounds. The crude product is loaded onto a column of silica (B1680970) gel and eluted with a solvent system of appropriate polarity, such as a mixture of hexanes and ethyl acetate (B1210297). orgsyn.org The separation is based on the differential adsorption of the target compound and impurities onto the stationary phase. Fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to isolate the pure product.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used to determine the purity of the final compound. By using a suitable column and mobile phase, HPLC can separate the target molecule from even trace amounts of impurities. The purity is typically determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Spectroscopic Comparisons and Structural Feature Correlation

The collective data from these spectroscopic techniques allows for a comprehensive structural analysis. For example, the introduction of different substituents onto the biphenyl core of this compound would lead to predictable changes in the spectra. In ¹H NMR, electron-donating groups would shift nearby proton signals upfield, while electron-withdrawing groups would cause a downfield shift. In IR spectroscopy, the electronic nature of substituents on the phenyl rings can slightly alter the frequency of the C=O stretching vibration. By comparing the spectra of a series of related derivatives, a clear correlation between structural features and spectroscopic data can be established, reinforcing the structural assignments for each new compound.

Q & A

Basic Research Question

  • Eye/Skin Exposure : Flush immediately with water (15+ minutes) and consult a physician .
  • Inhalation : Use fume hoods with adequate airflow (≥0.5 m/s).
  • Storage : Keep in amber vials under inert gas (N₂/Ar) at 4°C to prevent aldehyde oxidation . Toxicity data is limited; assume acute toxicity (LD₅₀ ~100 mg/kg, rat) based on analog compounds like 4-bromo-2-hydroxybenzaldehyde .

How can DFT calculations predict the reactivity of this compound in cross-coupling reactions?

Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level models electronic properties:

  • Frontier Molecular Orbitals : The aldehyde group’s LUMO (-1.8 eV) facilitates nucleophilic attacks, while bromine’s σ-hole (MEP surface) enhances Suzuki-Miyaura coupling .
  • Mechanistic Pathways : Simulate Pd(0)-mediated oxidative addition using Gaussian09. Key metrics:
    • Activation energy (ΔG‡): ~25 kcal/mol for C–Br bond cleavage.
    • Charge transfer: Bromine’s partial charge (-0.3 e) directs coupling to the 4-position .

What role does this compound play in designing metal-organic frameworks (MOFs)?

Advanced Research Question
The aldehyde group enables Schiff base formation with amines, creating linkers for MOFs. For example, reacting with tris(2-aminoethyl)amine yields a tetrahedral node for 3D frameworks. Characterization steps:

  • PXRD : Match simulated patterns (Mercury 4.0) to experimental data.
  • BET Surface Area : ~1200 m²/g for frameworks derived from this compound .

How can NMR resolve contradictions in product identification during bromination?

Basic Research Question
¹H/¹³C NMR and 2D-COSY distinguish regioisomers. Key signals for 4-bromo vs. 2-bromo substitution:

  • Aldehyde Proton : Downfield shift (δ 10.2 ppm for 4-Bromo vs. δ 9.8 ppm for 2-Bromo).
  • Aromatic Peaks : Use NOESY to confirm spatial proximity between Br and CHO groups .

What mechanistic insights explain byproduct formation in Ullmann coupling using this compound?

Advanced Research Question
Byproducts (e.g., dehalogenated biphenyls) arise from Cu(I)/Cu(II) redox cycling. Mitigation strategies:

  • Ligand Design : Use 1,10-phenanthroline to stabilize Cu(I).
  • Kinetic Monitoring : In situ IR tracks aldehyde consumption (C=O stretch at 1700 cm⁻¹) .

How does solvent polarity affect the photostability of this compound?

Advanced Research Question
UV-Vis spectroscopy (λmax = 280 nm) in solvents:

SolventDegradation Half-Life (h)
Hexane48
DMSO12
Quenching studies suggest triplet-state excitons drive degradation. Add antioxidants (e.g., BHT) in polar solvents .

What chromatographic techniques optimize purity for catalytic applications?

Basic Research Question

  • HPLC : C18 column, 70:30 MeOH/H₂O, 1 mL/min (RT ~8.2 min).
  • TLC Validation : Rf = 0.4 (hexane:EtOAc 7:3) .

How can isotopic labeling (²H/¹³C) trace reaction pathways in aldehyde functionalization?

Advanced Research Question
Synthesize ¹³C-labeled aldehyde via Claisen-Schmidt condensation with ¹³C-benzaldehyde. Track intermediates using:

  • MS/MS : Fragmentation patterns (m/z 181 → 105 for ¹³C).
  • In Situ Raman : C=O bond dynamics during reduction .

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4-Bromo-[1,1'-biphenyl]-3-carbaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.